4-Dimethylamino-4'-nitrostilbene
Overview
Description
Synthesis Analysis
The synthesis of DANS and related compounds involves creating molecules with significant conjugation and a push-pull effect through the styrene skeleton, extending up to the terminal substituents. This enhances the dipole moment and contributes to the molecule's unique properties. Notably, the structure of DANS can be complicated by static disorder, characterized by a misorientation of some molecules, indicating significant conjugation with a push-pull effect through the styrene skeleton (Hamdellou, L., Hernandez, O., & Meinnel, J., 2006).
Molecular Structure Analysis
The molecular structure of DANS has been thoroughly investigated through X-ray crystallography and density functional theory (DFT) calculations. These studies reveal that DANS molecules are almost planar, indicating significant conjugation and enhancing the molecule's dipole moment. The hexagonal ring displays a quinoidal character, and the lengths of certain bonds adjacent to the benzene ring are shorter than single bonds, indicative of strong conjugation (Hamdellou, L., Hernandez, O., & Meinnel, J., 2006).
Chemical Reactions and Properties
DANS undergoes a thermally-activated photoreaction under laser irradiation in the visible spectral region, leading to the formation of an azo-derivative. This reaction is indicative of the molecule's ability to engage in photochemical processes, which are fundamental to its applications in material science and organic electronics (Muniz-Miranda, F., Pedone, A., & Muniz-Miranda, M., 2018).
Physical Properties Analysis
The physical properties of DANS, such as its solubility and thermal behavior, are crucial for its practical applications. The molecule's solubility in various solvents and its behavior under different thermal conditions have been studied to optimize its use in applications like nonlinear optical materials and optoelectronic devices (Karthick, S., Thirupugalmani, K., Kannan, V., Shanmugam, G., Krishnakumar, M., Vinitha, G., Sridhar, B., & Brahadeeswaran, S., 2019).
Scientific Research Applications
Photo-Chemical Properties
4-Dimethylamino-4'-nitrostilbene (DANS) is a π-conjugated push-pull molecule extensively studied for its photo-chemical properties. Spectroscopic and computational approaches have revealed that DANS undergoes thermally-activated photoreactions under visible laser irradiation. These reactions are significant in the solid phase at room temperature but absent at low temperatures or in solution. These studies provide insights into the charge-transfer process and the photoreaction products of DANS, such as azo-derivatives (Muniz-Miranda, Pedone, & Muniz-Miranda, 2018).
Absorption and Emission Spectra Tuning
DANS has been theoretically investigated for its potential in tuning the emitted color of organic light-emitting diodes (OLEDs) through photochemically induced protonation. These studies utilize density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations to understand the electronic structure of DANS and its protonated forms. This research aids in rationalizing the spectral differences observed in DANS upon protonation, making it an attractive system for absorbance and emission tuning (Petsalakis et al., 2010).
Photodegradation in Polymer Films
The photodegradation of DANS, when used as an electro-optic chromophore in polymer films, has been studied with respect to various factors like wavelength, temperature, local atmosphere, and molecular environment. This research is crucial for understanding the stability and longevity of DANS in practical applications, such as in photonic materials (Galvan-Gonzalez, Canva, & Stegeman, 1999).
Adsorption on Electrodes
Studies on the adsorption of DANS on silver and gold electrodes from different electrolyte solutions have been conducted using techniques like cyclic voltammetry and surface-enhanced Raman spectroscopy. This research provides insights into the molecular orientation and interaction of DANS with electrode surfaces, which is significant for electrochemical applications (Holze, 1992).
Fluorescence Properties
DANS's fluorescence properties have been explored in various contexts, including its use as a reactive fluorescent probe for monitoring photoinitiated polymerization processes. Such studies have implications for the development of advanced materials and sensing technologies (Jager, Sarker, & Neckers, 1999).
Charge Transfer and Fluorescence Lifetime
Intramolecular Charge Transfer (ICT) processes and fluorescence lifetime measurements of DANS in different solvents have been investigated using techniques like pump-probe absorption spectroscopy. These studies are fundamental to understanding the photo-physical behavior of DANS, which is relevant for applications in photonic and electronic devices (Oberlé et al., 2002).
Microplastics Detection
DANS has been utilized in detecting and analyzing microplastics in water environments. Its solvatochromic fluorescence properties allow for efficient absorption into various polymers, facilitating straightforward polymer identification under UV illumination. This application is crucial for environmental monitoring and pollution control (Sancataldo et al., 2021).
Diesel Adulteration Detection
Fluorescent molecular rotors based on DANS have been investigated for their potential in detecting diesel adulteration. By using these rotors as viscosity probes, the presence of less viscous kerosene in diesel/kerosene blends can be reliably detected, offering a simple and effective method for fuel quality control (Bell, Gotor, & Rurack, 2018).
Mechanism of Action
Target of Action
4-Dimethylamino-4’-nitrostilbene is primarily used as a proton/acid indicator and a physical chemistry probe .
Mode of Action
The compound’s mode of action is based on its solvatochromic properties , which means its color changes depending on the polarity of the solvent it is in . When 4-Dimethylamino-4’-nitrostilbene absorbs into a variety of polymers, its fluorescence emission spectrum shifts according to the polarity of the polymers . This property allows it to be used as a probe to study state energy and photoexcitation dynamics of molecules .
Biochemical Pathways
It can be used to study the photorelaxation pathways of molecules upon s1 excitation .
Result of Action
The primary result of 4-Dimethylamino-4’-nitrostilbene’s action is the change in its fluorescence emission spectrum according to the polarity of the substance it interacts with . This allows for the detection and analysis of various substances, including the identification of microplastics .
Safety and Hazards
Future Directions
The use of 4-Dimethylamino-4’-nitrostilbene (DANS) fluorescent dye for applications in the detection and analysis of microplastics is a promising future direction . Its solvatochromic properties make it a versatile, fast, and sensitive tool for readily discriminating microplastics in the water environment .
Biochemical Analysis
Biochemical Properties
4-Dimethylamino-4’-nitrostilbene plays a significant role in biochemical reactions, particularly as a proton/acid indicator and a physical chemistry probe. It interacts with various biomolecules, including enzymes and proteins, by absorbing into different polymers and exhibiting a positive shift in fluorescence emission spectrum based on the polarity of the environment . This property makes it useful in studying the state energy and photoexcitation dynamics of molecules .
Cellular Effects
4-Dimethylamino-4’-nitrostilbene has been shown to influence cellular processes by acting as a fluorescent dye that can discriminate different microplastics based on their polarity . This compound’s ability to absorb into various polymers and shift its fluorescence emission spectrum allows for the visualization and analysis of microplastics in water environments . Additionally, it can be used in fluorescence microscopy to study cellular components and their interactions .
Molecular Mechanism
At the molecular level, 4-Dimethylamino-4’-nitrostilbene exerts its effects through its solvatochromic properties, which involve changes in fluorescence emission based on the polarity of the surrounding environment . This compound can undergo photoexcitation, leading to various photorelaxation pathways that involve conical intersections and intersystem crossing networks . These pathways play a role in the compound’s ability to act as a probe in studying molecular dynamics and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dimethylamino-4’-nitrostilbene can change over time due to its stability and degradation properties. Studies have shown that this compound can efficiently absorb into polymers and exhibit a positive shift in fluorescence emission spectrum over time .
Dosage Effects in Animal Models
The effects of 4-Dimethylamino-4’-nitrostilbene can vary with different dosages in animal models. While specific studies on dosage effects are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses . Understanding the dosage effects of this compound can help in determining its safe and effective use in various applications.
Metabolic Pathways
4-Dimethylamino-4’-nitrostilbene is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as a proton/acid indicator and physical chemistry probe allows it to influence metabolic flux and metabolite levels . The compound’s ability to undergo photoexcitation and photorelaxation pathways further contributes to its involvement in metabolic processes .
Transport and Distribution
Within cells and tissues, 4-Dimethylamino-4’-nitrostilbene is transported and distributed based on its interactions with transporters and binding proteins . Its solvatochromic properties allow it to localize and accumulate in specific cellular compartments, making it useful for studying cellular dynamics and interactions .
Subcellular Localization
4-Dimethylamino-4’-nitrostilbene exhibits subcellular localization based on its targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, where it can exert its effects on cellular activity and function
properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h3-12H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSIZITFJRWPY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049303 | |
Record name | 1,4-Dimethylamino-4-nitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Acros Organics MSDS] | |
Record name | 4-Dimethylamino-4'-nitrostilbene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10080 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
4584-57-0, 2844-15-7 | |
Record name | 4-Dimethylamino-4'-nitrostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dimethylamino-4-nitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylamino-4'-nitrostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Dimethylamino-4'-nitrostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DANS?
A1: The molecular formula of DANS is C16H16N2O2, and its molecular weight is 268.31 g/mol.
Q2: What are the characteristic spectroscopic features of DANS?
A2: DANS exhibits a strong charge-transfer absorption band in the visible region, which undergoes a solvatochromic shift, appearing at longer wavelengths in more polar solvents. [, , ] This shift is attributed to the stabilization of the excited state dipole moment in polar environments. [, ] The molecule also exhibits fluorescence, the lifetime and quantum yield of which are strongly solvent-dependent. [, ]
Q3: How does the structure of DANS affect its UV-Vis absorption spectrum?
A3: The "push-pull" structure of DANS, with the electron-donating dimethylamino group and the electron-withdrawing nitro group linked by the stilbene bridge, results in significant intramolecular charge transfer (ICT) upon excitation. [, , , ] This ICT process is responsible for the strong absorption band in the visible region and its observed solvatochromism. [, , , , ]
Q4: What is the stability of DANS in different environments?
A4: DANS is susceptible to photodegradation, particularly in the near-infrared region. [, ] The degradation process is wavelength and absorption mechanism-dependent, suggesting involvement of different excited states. [, ] DANS incorporated into poly(methyl methacrylate) (PMMA) films shows a significant decrease in second harmonic generation (SHG) efficiency over time at room temperature, indicating a loss of chromophore orientation. []
Q5: What are the key nonlinear optical properties of DANS?
A7: DANS exhibits a significant second-order nonlinear optical response, making it suitable for applications such as second-harmonic generation (SHG). [, , , , , , ] Its large first hyperpolarizability is further amplified in linear aggregates, demonstrating potential for enhancing NLO responses through molecular organization. []
Q6: How can DANS be used for SHG applications?
A8: DANS has been incorporated into various waveguide structures for efficient SHG, including channel waveguides [, , ], periodically poled waveguides [], and multilayer waveguides. [] Both co-propagating and counter-propagating SHG schemes have been investigated with DANS-based devices. [, ]
Q7: What are the challenges in using DANS for SHG devices?
A9: Challenges include achieving and maintaining efficient chromophore orientation through poling [, , ], optimizing the trade-off between nonlinearity and absorption at the desired wavelengths [], and addressing the stability of the poled state over time. [, ]
Q8: How is computational chemistry used to study DANS?
A10: Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations are used to investigate the electronic structure and spectral properties of DANS and its protonated forms. [, ] Molecular dynamics (MD) simulations help understand the electric field poling process of DANS embedded in polymer matrices and the dynamics of chromophore orientation. []
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